molecular formula C6H3ClN2O B12865047 6-Chloroisoxazolo[4,5-c]pyridine

6-Chloroisoxazolo[4,5-c]pyridine

Cat. No.: B12865047
M. Wt: 154.55 g/mol
InChI Key: VDKUALVKESALLD-UHFFFAOYSA-N
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Description

6-Chloroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system with a chlorine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride in dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation .

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.

    Cycloaddition: The compound can participate in [4+2] cycloaddition reactions with dienes.

    Oxidation: Oxidative conditions can modify the isoxazole ring, often using reagents like hydrogen peroxide or peracids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted isoxazolo[4,5-c]pyridine derivative .

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H

InChI Key

VDKUALVKESALLD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NO2

Origin of Product

United States

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